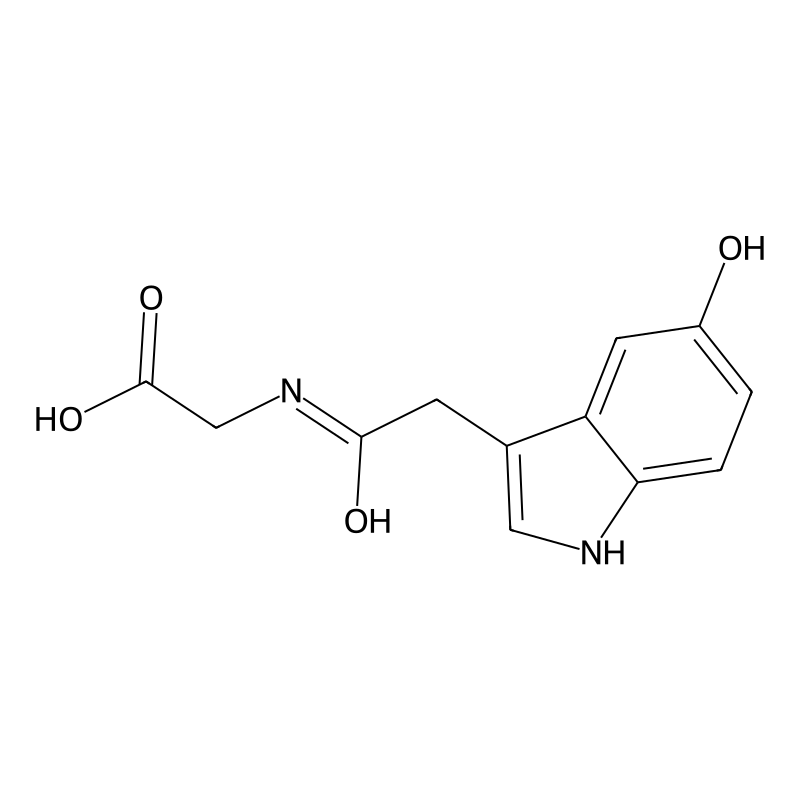

5-Hydroxyindoleacetylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

5-Hydroxyindoleacetylglycine is a natural product found in Arabidopsis thaliana and Apis cerana with data available.

5-Hydroxyindoleacetylglycine (5-HIA-glycine) is an endogenous N-acyl-alpha amino acid formed by the phase II glycine conjugation of 5-hydroxyindoleacetic acid (5-HIAA), the primary downstream metabolite of serotonin [1]. With a monoisotopic mass of 248.0797 Da, this compound serves as a critical analytical reference standard in targeted LC-MS/MS and GC-MS metabolomics [2]. Procurement of high-purity 5-HIA-glycine is primarily driven by its emerging role as a highly specific biomarker for evaluating tryptophan metabolism dysregulation in hepatic fibrosis, autoimmune myopathies (such as MDA5+ dermatomyositis), and primary glomerulopathies [3].

Research Fit

Substituting 5-HIA-glycine with its unconjugated precursor, 5-HIAA, or other generic indole derivatives fundamentally compromises metabolic pathway mapping [1]. While 5-HIAA quantifies baseline serotonin turnover, it fails to capture the activity of glycine N-acyltransferase and phase II detoxification pathways [2]. In mass spectrometry, 5-HIA-glycine yields distinct precursor ions (e.g., [M-H]- at m/z 247.07) and fragmentation patterns that cannot be calibrated using 5-HIAA (m/z 190.05) [3]. Consequently, laboratories attempting to map specific disease states—such as rapidly progressive interstitial lung disease or early-stage liver fibrosis—must procure the exact glycine conjugate to ensure accurate chromatographic retention time matching, absolute quantification, and the prevention of false-negative biomarker identification [1].

Substitution Risk

Mass Spectrometry Differentiation for Absolute Quantification

In negative electrospray ionization (ESI-) LC-MS/MS, 5-HIA-glycine presents a distinct [M-H]- precursor ion at m/z 247.0724, clearly separating it from its unconjugated precursor 5-HIAA, which appears at m/z 190.05 [1]. This 57.02 Da mass shift, corresponding to the glycine conjugation, is critical for multiplexed targeted assays [2].

| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) in negative ESI |

| Target Compound Data | m/z 247.0724 ([M-H]-) |

| Comparator Or Baseline | 5-HIAA (m/z 190.05 [M-H]-) |

| Quantified Difference | +57.02 Da mass shift ensuring no isobaric interference |

| Conditions | ESI-LC-MS/MS (Negative mode) |

Procurement of the exact conjugate standard is mandatory to calibrate MS instruments for phase II metabolites without signal overlap from the highly abundant free 5-HIAA pool.

Biomarker Specificity in MDA5+ Dermatomyositis Phenotyping

5-HIA-glycine serves as a differentiating biomarker for rapidly progressive interstitial lung disease (RP-ILD) in anti-MDA5+ dermatomyositis. Plasma LC-MS profiling demonstrated that 5-HIA-glycine levels are significantly altered in RP-ILD patients compared to healthy controls (P < 0.0001) and those with chronic ILD (P = 0.0006) [1]. Generic tryptophan or serotonin standards cannot provide this specific phenotypic stratification [1].

| Evidence Dimension | Statistical significance of biomarker alteration |

| Target Compound Data | P < 0.0001 (RP-ILD vs Healthy Controls); P = 0.0006 (RP-ILD vs Chronic ILD) |

| Comparator Or Baseline | Baseline healthy controls and chronic ILD patients |

| Quantified Difference | Highly significant stratification of the RP-ILD phenotype |

| Conditions | Plasma untargeted and targeted LC-MS/MS metabolomics |

Diagnostic assay developers must use 5-HIA-glycine to accurately validate predictive models for severe interstitial lung disease complications in autoimmune populations.

Early Detection Capability in Hepatic Fibrosis Models

In a CCl4-induced rat model of liver fibrosis, urinary 5-HIA-glycine levels showed profound, quantifiable changes as early as week 2 of disease progression [1]. This metabolic shift precedes the appearance of conventional histological abnormalities, making 5-HIA-glycine a superior early predictive marker compared to standard late-stage fibrosis indicators like collagen type IV or hyaluronic acid [2].

| Evidence Dimension | Time to detectable biomarker alteration |

| Target Compound Data | Profound changes detected at Week 2 |

| Comparator Or Baseline | Conventional histological abnormalities (typically detected at later weeks) |

| Quantified Difference | Provides an early-stage predictive window prior to structural liver damage |

| Conditions | UPLC-ESI-QTOFMS analysis of rat urine in CCl4-induced fibrosis |

Toxicology and pharmacology researchers require this standard to validate early-stage hepatotoxicity and anti-fibrotic drug efficacy before irreversible tissue damage occurs.

Targeted LC-MS/MS Hepatotoxicity Assays

Procured as an absolute quantification standard by toxicology labs to track early-stage hepatic injury and phase II conjugation impairment in preclinical drug screening [1].

Autoimmune and Nephropathy Diagnostics Development

Essential for clinical research assays differentiating membranous nephropathy (MN) and IgA nephropathy (IgAN) from healthy controls, as well as stratifying severe MDA5+ dermatomyositis phenotypes [2].

Tryptophan/Serotonin Pathway Mapping

Utilized by biochemical researchers to investigate the specific enzymatic activity of glycine N-acyltransferases acting on indole derivatives in the gut-brain axis and systemic circulation, requiring strict differentiation from free 5-HIAA [3].

Application Fit Matrix

References

- [1] Identification of key metabolic changes during liver fibrosis progression in rats using a urine and serum metabolomics approach - PMC.

- [2] Tryptophan metabolism alteration is associated with rapidly progressive interstitial lung disease of anti-MDA5+ dermatomyositis - PubMed.

- [3] Role of metabolomic profile as a potential marker to discriminate membranous nephropathy from IgA nephropathy - PMC.

XLogP3

Explore Compound Types